2-(3,5-dichlorophenoxy)ethan-1-amine hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dichlorophenoxy)ethan-1-amine hydrochloride typically involves the reaction of 3,5-dichlorophenol with ethylene oxide to form 2-(3,5-dichlorophenoxy)ethanol. This intermediate is then reacted with ammonia to produce 2-(3,5-dichlorophenoxy)ethan-1-amine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dichlorophenoxy)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed under mild to moderate conditions.
Major Products Formed
Oxidation: Produces corresponding oxides and chlorinated by-products.
Reduction: Yields simpler amines and dechlorinated products.
Substitution: Forms substituted amines and other derivatives.
Scientific Research Applications
2-(3,5-dichlorophenoxy)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3,5-dichlorophenoxy)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. It primarily acts by binding to amine receptors and modulating their activity. This interaction can influence various biochemical processes, including neurotransmission and enzyme activity .
Comparison with Similar Compounds
Similar Compounds
2-(2,3-Dichlorophenoxy)ethan-1-amine hydrochloride: Similar in structure but differs in the position of chlorine atoms.
1-(2-(3,4-Dichlorophenoxy)-5-fluorophenyl)ethan-1-amine hydrochloride: Contains additional fluorine atom, altering its chemical properties.
2-(3,5-Dichlorophenyl)ethan-1-amine hydrochloride: Lacks the ether linkage present in 2-(3,5-dichlorophenoxy)ethan-1-amine hydrochloride.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both ether and amine functionalities. This combination imparts distinct reactivity and selectivity, making it a valuable compound in various chemical and biological applications .
Properties
CAS No. |
85262-41-5 |
---|---|
Molecular Formula |
C8H10Cl3NO |
Molecular Weight |
242.5 |
Purity |
95 |
Origin of Product |
United States |
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